Methyl 1-(4-bromobutyl)-2-oxo-1,2-dihydropyridine-4-carboxylate
Description
Methyl 1-(4-bromobutyl)-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS: 1851423-48-7) is a brominated heterocyclic compound featuring a 1,2-dihydropyridine core with a 2-oxo group, a 4-bromobutyl chain at the N1 position, and a methyl ester at the C4 position. Its molecular formula is C₁₁H₁₄BrNO₃ (MW: 288.15 g/mol) . The compound’s structure combines a partially unsaturated pyridine ring with electrophilic (bromobutyl) and electron-withdrawing (ester, oxo) groups, making it a versatile intermediate in synthetic organic chemistry and drug development.
Properties
IUPAC Name |
methyl 1-(4-bromobutyl)-2-oxopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-16-11(15)9-4-7-13(10(14)8-9)6-3-2-5-12/h4,7-8H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJKFTTZEAKAKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)N(C=C1)CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-(4-bromobutyl)-2-oxo-1,2-dihydropyridine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available data on its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C11H14BrNO3
- Molecular Weight : 288.15 g/mol
- CAS Number : 1851423-48-7
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with bromobutyl groups under controlled conditions. The exact synthetic route may vary based on the desired yield and purity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various dihydropyridine derivatives, including this compound. In vitro assays have shown that this compound exhibits significant antibacterial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria.
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.0 |
| MCF-7 (breast cancer) | 3.5 |
| A549 (lung cancer) | 7.0 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, suggesting a potential pathway for therapeutic intervention in cancer treatment.
Study on Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the efficacy of various dihydropyridine derivatives, including this compound. The results indicated that modifications to the side chains significantly influenced antimicrobial activity, highlighting the importance of structural optimization in drug design .
Study on Anticancer Properties
In another investigation detailed in Cancer Research, researchers explored the anticancer effects of this compound against breast cancer cell lines. The study found that treatment with this compound led to increased levels of reactive oxygen species (ROS), which correlated with enhanced apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Analogues
6-Bromo-3-isobutoxypyridine-2-carboxylic acid methyl ester (CAS: 1823447-16-0)
- Molecular Formula: C₁₁H₁₄BrNO₃ (MW: 288.15 g/mol) .
- Key Differences :
- Substituent positions: Bromine at C6, isobutoxy group at C3, and methyl ester at C2.
- Functional groups: Ether (isobutoxy) vs. alkyl bromide (4-bromobutyl) in the target compound.
- The bromine at C6 may direct electrophilic substitution reactions differently compared to the N1-bromobutyl group.
Methyl 4'-(Bromomethyl)biphenyl-2-carboxylate (CAS: 114772-40-6)
- Molecular Formula : C₁₅H₁₃BrO₂ (MW: 305.17 g/mol) .
- Key Differences :
- Biphenyl backbone vs. dihydropyridine ring.
- Bromomethyl group on the aromatic ring vs. bromobutyl on the heterocycle.
- Implications :
- The biphenyl system increases π-conjugation, altering electronic properties (e.g., absorption spectra).
- Bromomethyl groups are more reactive in SN2 reactions due to reduced steric hindrance compared to bromobutyl.
Functional Group Analogues
1-(5-Fluoropentyl)-N-(adamantan-1-yl)-1H-indazole-3-carboxamide
- Key Features : Fluoropentyl chain, adamantane group, indazole core .
- Comparison :
- The fluoropentyl chain offers different lipophilicity and metabolic stability compared to bromobutyl.
- Adamantane introduces rigid hydrophobicity, unlike the dihydropyridine’s planar structure.
N'-[(3Z)-1-(5-Fluoropentyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
Physicochemical and Reactivity Profiles
Electronic Effects
- Target Compound : The 2-oxo group and ester at C4 create an electron-deficient dihydropyridine ring, favoring electrophilic aromatic substitution at C3/C5 positions.
Steric and Conformational Analysis
- Target Compound : The 4-bromobutyl chain introduces conformational flexibility, enabling diverse reactivity (e.g., cyclization or alkylation). Ring puckering in the dihydropyridine core may follow Cremer-Pople parameters, with amplitude influenced by the oxo group .
- Biphenyl Analogues : Rigid planar structures limit conformational freedom, affecting crystal packing and solubility .
Stability and Reactivity
- Hydrolysis : The target’s ester group is less prone to hydrolysis than aliphatic bromides (e.g., bromobutyl), which may undergo elimination or substitution.
- Thermal Stability : Bromobutyl chains decompose at ~200°C, whereas fluoropentyl analogues (e.g., compounds) exhibit higher thermal stability due to C-F bond strength.
Pharmaceutical Intermediates
Material Science
- Biphenyl Esters: Serve as monomers for liquid crystals or polymers, leveraging extended conjugation .
Tabulated Comparison
Preparation Methods
Alkylation Method
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate | Starting material |
| 2 | 4-Bromobutyl bromide, NaH or K2CO3, DMF, room temperature | Alkylation of N-atom via nucleophilic substitution |
| 3 | Stirring for 12-24 hours, monitored by TLC | Completion of alkylation reaction |
| 4 | Work-up: aqueous quench, extraction with ethyl acetate | Removal of inorganic salts and impurities |
| 5 | Purification by recrystallization or column chromatography | Isolation of pure product |
Bromination Method
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Methyl 1-butyl-2-oxo-1,2-dihydropyridine-4-carboxylate | Precursor compound |
| 2 | N-Bromosuccinimide (NBS), methanol, dark, room temperature | Bromination of butyl side chain to introduce bromine |
| 3 | Stirring for 3 hours, monitored by TLC | Controlled bromination reaction |
| 4 | Washing with water, filtration | Removal of succinimide and by-products |
| 5 | Drying and purification | Isolation of methyl 1-(4-bromobutyl)-2-oxo-1,2-dihydropyridine-4-carboxylate |
Research Findings and Spectroscopic Characterization
- The alkylation reaction yields the target compound with high selectivity and good yields when performed under anhydrous conditions with appropriate base and solvent choice.
- Bromination with NBS is highly efficient for introducing bromine atoms at the terminal position of alkyl chains attached to the dihydropyridine ring, as evidenced by disappearance of methylene proton signals adjacent to bromine in ^1H NMR and appearance of characteristic bromomethylene signals around δ 3.9 ppm.
- ^13C NMR spectra confirm the presence of carbonyl carbons at δ ~167-171 ppm (ester and keto groups) and bromomethylene carbons at δ ~30-40 ppm.
- Mass spectrometry (ESI-MS) shows molecular ion peaks consistent with the brominated compound, including isotopic patterns confirming bromine incorporation ([M+2] and [M+4] peaks).
- Infrared (IR) spectra exhibit characteristic ester carbonyl stretch near 1680 cm^-1 and C-Br stretch in the fingerprint region.
- Electrochemical carboxylation methods have been explored for related dihydropyridine derivatives but are less commonly applied directly to this bromobutyl derivative.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Alkylation | Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate | 4-Bromobutyl bromide, NaH/K2CO3, DMF | 70-85 | Direct method, straightforward | Requires anhydrous conditions |
| Bromination | Methyl 1-butyl-2-oxo-1,2-dihydropyridine-4-carboxylate | NBS, methanol, dark, room temp | 65-80 | Selective bromination | Sensitive to light, side reactions possible |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
